Cyclopropyl Substituent Reduces Calculated logP and Increases Sp3 Fraction Relative to 4-Phenylpiperidine-2,6-dione
The 4-cyclopropyl substituent confers a lower calculated partition coefficient (clogP = 0.45 ± 0.3; ChemAxon prediction) compared to the 4-phenyl analog (clogP = 1.65 ± 0.3), while simultaneously elevating the fraction of sp3-hybridized carbons (Fsp3 = 0.625 vs. 0.42 for 4-phenylpiperidine-2,6-dione) [1]. The lower lipophilicity and higher Fsp3 are associated with improved aqueous solubility and reduced promiscuous target binding, attributes that are desirable in both fragment-based screening and PROTAC linker attachment strategies.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 0.45 |
| Comparator Or Baseline | 4-Phenylpiperidine-2,6-dione, clogP = 1.65 |
| Quantified Difference | ΔclogP = -1.20 (lower lipophilicity for cyclopropyl analog) |
| Conditions | Predicted via ChemAxon software (pH 7.4); PubChem entries CID 534418 (4-cyclopropyl) and CID 225811 (4-phenyl) |
Why This Matters
Reduced lipophilicity and higher Fsp3 correlate with better developability profiles, directly influencing the choice of building block for lead optimization in medicinal chemistry programs.
- [1] PubChem. Compound Summary for CID 534418 – 4-Cyclopropylpiperidine-2,6-dione; Compound Summary for CID 225811 – 4-Phenylpiperidine-2,6-dione. National Library of Medicine, 2025. View Source
